1,2,4-Triazolo(3,4-a)phthalazine, 3-(3-bromo-4,5-dimethoxyphenyl)-6-(1-pyrrolidinyl)-
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(3-bromo-4,5-dimethoxyphenyl)-6-pyrrolidin-1-yl-triazolo[3,4-a]phthalazine . This name reflects its polycyclic architecture:
- The phthalazine ring (a bicyclic structure with two adjacent nitrogen atoms) serves as the parent framework.
- Fusion with a 1,2,4-triazolo group at the [3,4-a] position creates the tricyclic 1,2,4-triazolo(3,4-a)phthalazine system.
- Substituents include:
- A 3-bromo-4,5-dimethoxyphenyl group at position 3 of the triazolo ring.
- A pyrrolidin-1-yl group at position 6 of the phthalazine ring.
The structural complexity is further captured in its SMILES notation:COC1=C(C(=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5)Br)OC,
which encodes the connectivity of atoms and functional groups. The InChIKey IHILVVZRHFLSFF-UHFFFAOYSA-N provides a unique identifier for computational referencing.
Table 1: Structural Descriptors of the Compound
Comparative Analysis of Synonyms and Registry Identifiers
This compound is cataloged under multiple aliases and registry numbers across chemical databases:
- CAS Registry Number : 87540-18-9.
- PubChem CID : 3071210.
- ChEMBL ID : CHEMBL275566, linking it to bioactivity data in the ChEMBL database.
- DSSTox Substance ID : DTXSID00236408, used for environmental toxicity tracking by the EPA.
- Wikidata Entry : Q83118362, enabling integration with semantic web resources.
Properties
CAS No. |
87540-18-9 |
|---|---|
Molecular Formula |
C21H20BrN5O2 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
3-(3-bromo-4,5-dimethoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C21H20BrN5O2/c1-28-17-12-13(11-16(22)18(17)29-2)19-23-24-20-14-7-3-4-8-15(14)21(25-27(19)20)26-9-5-6-10-26/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
InChI Key |
IHILVVZRHFLSFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5)Br)OC |
Origin of Product |
United States |
Biological Activity
1,2,4-Triazolo(3,4-a)phthalazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3-bromo-4,5-dimethoxyphenyl)-6-(1-pyrrolidinyl)- , exhibits a unique structural configuration that suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, emphasizing its anticancer and antimicrobial properties.
Structural Characteristics
The compound features:
- A triazole ring fused to a phthalazine structure .
- A brominated aromatic substituent .
- A pyrrolidine moiety .
These functional groups are crucial for the compound's interaction with biological systems and may enhance its pharmacological profile.
Anticancer Activity
Numerous studies have investigated the anticancer properties of triazolo[3,4-a]phthalazine derivatives. Key findings include:
- Cytotoxicity against Cancer Cell Lines :
- The compound has been tested against various cancer cell lines including hepatocellular carcinoma (HePG-2), mammary gland breast cancer (MCF-7), human prostate cancer (PC3), and colorectal carcinoma (HCT-116).
- For instance, a study reported that synthesized compounds showed moderate cytotoxicity with IC50 values ranging from 15.05 µM to 24.06 µM against HePG-2 and HCT-116 cells respectively .
| Cell Line | Compound | IC50 Value (µM) |
|---|---|---|
| HePG-2 | 23 | 15.05 |
| HePG-2 | 24 | 17.23 |
| HCT-116 | 23 | 21.93 |
| HCT-116 | 24 | 24.06 |
The mechanism by which these compounds exert their anticancer effects may involve:
- Inhibition of Bromodomains : Compounds similar to triazolo[3,4-a]phthalazines have been identified as potent inhibitors of various bromodomains such as BRD4 and CREBBP. These proteins are involved in chromatin remodeling and transcriptional regulation, making them critical targets for cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, triazolo[3,4-a]phthalazines have shown promising antimicrobial activity:
- A study indicated that several synthesized derivatives exhibited significant inhibitory effects against Staphylococcus aureus , highlighting their potential as antimicrobial agents .
Case Studies
- Synthesis and Evaluation : A systematic approach was employed to synthesize various triazolo[3,4-a]phthalazine derivatives. The evaluation included an assessment of their anticancer activities using the MTT assay against selected cell lines .
- Comparative Analysis : Research comparing the biological activities of different phthalazine derivatives revealed that the presence of specific substituents significantly influenced their efficacy against cancer cells and pathogens .
Comparison with Similar Compounds
Key Observations:
- Bromo vs. Chloro/Nitro Groups : The target compound’s bromo group may offer stronger halogen bonding than chloro/nitro groups in analogues (e.g., 6h, ), enhancing target affinity .
- Pyrrolidinyl vs.
- Methoxy vs. Phenoxy: The dimethoxyphenyl group increases electron density and steric hindrance compared to phenoxy substituents, possibly improving interactions with hydrophobic binding pockets .
Pharmacological Profiles
Anticancer Activity
- The target compound’s bromo-dimethoxyphenyl group aligns with structural features of potent anticancer triazolophthalazines (e.g., compound 32, IC₅₀ 2.1–4.8 µM) .
- Mechanistic Insight : Bromodomain inhibition (as seen in L-45) is a likely mechanism, where the bromo group mimics acetyl-lysine residues in chromatin readers .
Antimicrobial Activity
Anti-inflammatory Activity
- The absence of a carboxamide group (cf.
Molecular Properties
| Parameter | Target Compound | L-45 | 5l | 6i |
|---|---|---|---|---|
| Molecular Weight | ~490 g/mol (estimated) | Undisclosed | 527 g/mol | 408 g/mol |
| LogP | ~3.8 (predicted) | Undisclosed | 4.2 | 2.9 |
| Hydrogen Bond Acceptors | 7 | Undisclosed | 8 | 6 |
The target compound’s higher logP (vs. 6i) suggests improved membrane permeability but may reduce aqueous solubility, necessitating formulation strategies .
Preparation Methods
General Synthetic Strategy
The synthesis of 3,6-disubstituted 1,2,4-triazolo[3,4-a]phthalazine derivatives, including the target compound with 3-(3-bromo-4,5-dimethoxyphenyl) and 6-(1-pyrrolidinyl) substituents, typically follows a multistep procedure:
- Starting Material: The process often begins with a cyano-substituted triazolo-phthalazine intermediate.
- Alcoholysis: The cyano group is converted into a lower alkyl ester by treatment with a lower alkanol in the presence of hydrogen chloride.
- Reduction: The ester is then reduced to the corresponding alcohol derivative.
- Activation: The alcohol function is converted into a good leaving group, such as a halogen (e.g., chlorine) or a sulfonate ester (e.g., mesylate or tosylate).
- Nucleophilic Substitution: The activated intermediate undergoes nucleophilic substitution with the desired amine (e.g., pyrrolidine) to introduce the 6-(1-pyrrolidinyl) substituent.
- Aryl Substitution: The 3-position is functionalized with the 3-bromo-4,5-dimethoxyphenyl group, often via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
This general approach is supported by the patent US4783461A, which describes the preparation of 3,6-disubstituted triazolo[3,4-a]phthalazines through alcoholysis of cyano-triazolo-phthalazines, reduction, and substitution steps with good leaving groups and nucleophiles.
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Alcoholysis | Cyano-triazolo-phthalazine + lower alkanol + HCl | Conversion of cyano group to alkyl ester | Ester isolated by crystallization |
| 2 | Reduction | Ester + reducing agent (e.g., LiAlH4 or NaBH4) | Reduction of ester to alcohol | Controlled to avoid over-reduction |
| 3 | Activation | Alcohol + halogenating agent (e.g., SOCl2) or sulfonyl chloride (e.g., MsCl) | Formation of good leaving group | Sulfonate esters preferred for substrates with n=2 |
| 4 | Nucleophilic substitution | Activated intermediate + pyrrolidine | Introduction of 6-(1-pyrrolidinyl) substituent | Reaction under inert atmosphere to prevent side reactions |
| 5 | Aryl substitution | Palladium catalyst + 3-bromo-4,5-dimethoxyphenylboronic acid or equivalent | Installation of 3-(3-bromo-4,5-dimethoxyphenyl) group | Cross-coupling reaction, often Suzuki-type |
Specific Synthetic Examples and Conditions
Alcoholysis and Ester Formation: The cyano-triazolo-phthalazine is treated with a lower alkanol (e.g., methanol or ethanol) in the presence of hydrogen chloride gas or HCl solution. This converts the cyano group into an iminoester hydrochloride intermediate, which upon hydrolysis yields the corresponding alkyl ester.
Reduction to Alcohol: The ester is reduced using hydride reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions to afford the alcohol derivative. The reaction is monitored by TLC and quenched carefully to avoid decomposition.
Activation of Alcohol: The alcohol is converted into a halide (chloride or bromide) using reagents like thionyl chloride or phosphorus oxychloride, or into sulfonate esters using mesyl chloride or tosyl chloride. Sulfonate esters are particularly useful when the substrate has two substituents (n=2) to improve leaving group ability.
Nucleophilic Substitution with Pyrrolidine: The activated intermediate is reacted with pyrrolidine under inert atmosphere (argon or nitrogen) to substitute the leaving group with the pyrrolidinyl moiety. This step is typically performed in polar aprotic solvents such as DMF or DMSO at moderate temperatures.
Aryl Group Introduction: The 3-position aryl substituent, 3-bromo-4,5-dimethoxyphenyl, is introduced via palladium-catalyzed cross-coupling reactions. Suzuki coupling using the corresponding boronic acid or ester is common. Conditions include Pd(PPh3)4 catalyst, base (e.g., K2CO3), and solvents like dioxane/water mixture under inert atmosphere at elevated temperatures (80–120°C).
Research Findings and Optimization
- The use of sulfonate esters as leaving groups improves reaction yields and selectivity in the nucleophilic substitution step compared to halides.
- Cross-coupling reactions for aryl substitution have been optimized to achieve high regioselectivity and yield, with palladium catalysts and appropriate ligands playing a critical role.
- The multistep synthesis requires careful purification at each stage, often involving crystallization or flash chromatography to ensure high purity of intermediates and final product.
- Reaction monitoring by TLC, NMR, and mass spectrometry is essential to confirm the structure and purity of intermediates and final compounds.
Summary Table of Preparation Methods
Additional Notes
- The synthesis requires strict control of reaction conditions to avoid side reactions such as over-reduction or decomposition.
- The choice of solvents and purification methods significantly affects the yield and purity.
- Industrial scale-up involves optimization of reaction times, temperatures, and continuous flow techniques to improve efficiency and reproducibility.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for synthesizing 1,2,4-triazolo(3,4-a)phthalazine derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:
- Step 1 : Condensation of hydrazinophthalazine derivatives with aromatic aldehydes to form hydrazones (e.g., using 1-hydrazino-4-phenylphthalazine and substituted benzaldehydes) .
- Step 2 : Catalytic dehydrogenative cyclization of hydrazones using Pd/C in methanol to form the triazolo-phthalazine core .
- Step 3 : Substituent-specific modifications (e.g., bromination, methoxylation) via electrophilic aromatic substitution or nucleophilic displacement .
Q. What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Recommended Methods :
- Nuclear Magnetic Resonance (NMR) : -NMR to identify aromatic protons, pyrrolidinyl substituents, and bromine-induced deshielding effects .
- Infrared Spectroscopy (IR) : Detection of triazole ring vibrations (~1500–1600 cm) and methoxy C-O stretches (~1250 cm) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by reverse-phase C18 columns) and resolve synthetic byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of triazolo-phthalazine derivatives with bulky substituents (e.g., 3-bromo-4,5-dimethoxyphenyl)?
- Methodological Strategies :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
- Catalyst Screening : Test Pd/C vs. Raney Ni for dehydrogenative cyclization efficiency under varying temperatures (60–100°C) .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity for brominated derivatives .
Q. How can contradictions in reported biological activity data (e.g., antifungal vs. inactivity in insecticidal assays) be resolved?
- Analytical Framework :
- Target-Specific Assays : Re-evaluate activity against fungal 14α-demethylase (CYP51) via enzymatic inhibition assays, as docking studies suggest potential interaction .
- Solubility Adjustments : Address low aqueous solubility (common with brominated aromatics) using co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations .
- Orthogonal Validation : Compare results across multiple assay platforms (e.g., microbroth dilution vs. agar diffusion for antifungal testing) .
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Recommended Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like CYP51 (PDB: 3LD6) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to identify pharmacophores .
- MD Simulations : Assess binding stability of the pyrrolidinyl moiety in hydrophobic pockets over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
